Risedronic Acid-d4 (Major) is a deuterated form of Risedronic Acid, a bisphosphonate compound primarily used in the treatment of osteoporosis and other bone-related conditions. The incorporation of deuterium atoms into the Risedronic Acid molecule enhances its stability and allows for more precise analytical applications, such as in pharmacokinetic studies and method validation in pharmaceutical research. Risedronic Acid itself is known for its ability to inhibit osteoclast-mediated bone resorption, making it effective in increasing bone mineral density.
Risedronic Acid-d4 is synthesized from the parent compound, Risedronic Acid, through specific chemical modifications that introduce deuterium isotopes into the molecular structure. This compound can be obtained from various chemical suppliers, such as LGC Standards and MedChemExpress, which provide high-quality reference standards for pharmaceutical testing and research applications .
Risedronic Acid-d4 belongs to the class of bisphosphonates, which are characterized by their two phosphonate groups. It is classified as a stable isotope-labeled compound, specifically designed for use in analytical chemistry and pharmacological studies.
The synthesis of Risedronic Acid-d4 involves the incorporation of deuterium atoms into the Risedronic Acid structure. This process typically utilizes deuterated reagents during the chemical reactions that form the bisphosphonate backbone.
The synthetic route may involve several steps:
Risedronic Acid-d4 maintains the same structural framework as Risedronic Acid but with deuterium substituents. The molecular formula is , where D represents deuterium.
Risedronic Acid-d4 can participate in various chemical reactions typical of bisphosphonates, including:
The reactions are often studied under controlled conditions to understand their kinetics and mechanisms, particularly in relation to its pharmacological properties.
The primary mechanism of action of Risedronic Acid-d4 is similar to that of Risedronic Acid, where it inhibits osteoclast activity. Osteoclasts are cells responsible for bone resorption; by inhibiting these cells, Risedronic Acid-d4 helps maintain or increase bone density.
Studies have shown that bisphosphonates like Risedronic Acid can reduce the incidence of fractures in osteoporotic patients by approximately 30-50% over several years .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence and quantity of deuterium .
Risedronic Acid-d4 has several scientific uses:
This compound exemplifies how isotopic labeling can enhance the understanding and application of pharmaceutical compounds in both research and clinical contexts.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7